![molecular formula C12H12N4O3 B7786573 1,3-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7786573.png)
1,3-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “1,3-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-diazinane-2,4,6-trione” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and characteristics make it a subject of interest for researchers in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “1,3-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-diazinane-2,4,6-trione” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis may involve:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated purification systems: to streamline the isolation of the compound.
Quality control measures: to ensure the compound meets industry standards.
化学反应分析
Types of Reactions: Compound “1,3-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-diazinane-2,4,6-trione” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Compound “1,3-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-diazinane-2,4,6-trione” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which compound “1,3-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-diazinane-2,4,6-trione” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: to modulate their activity.
Interfering with cellular signaling pathways: to alter cellular functions.
Inducing or inhibiting specific biochemical reactions: within cells.
相似化合物的比较
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar molecular weight and reactivity profile.
Compound C: Exhibits comparable biological activity but with different potency.
Uniqueness: Compound “1,3-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-diazinane-2,4,6-trione” is unique due to its specific combination of structural features and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
属性
IUPAC Name |
1,3-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-15-10(17)9(11(18)16(2)12(15)19)7-14-8-4-3-5-13-6-8/h3-7,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWYOHJACNURMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC2=CN=CC=C2)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNC2=CN=CC=C2)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-3-(phenylhydrazinylidene)indol-2-one](/img/structure/B7786493.png)
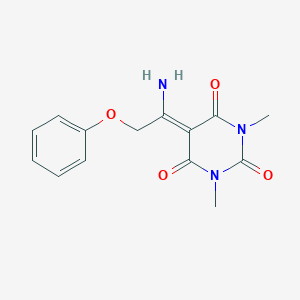
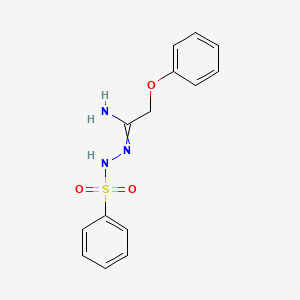
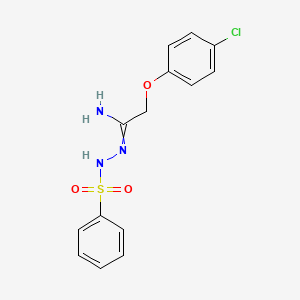
![5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7786527.png)
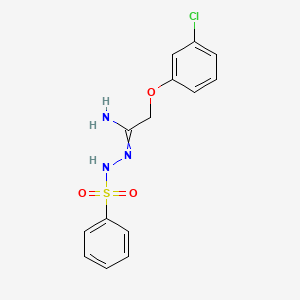
![ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786534.png)
![(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786536.png)
![(4Z)-4-[(4-chloronaphthalen-1-yl)hydrazinylidene]-2-methylisoquinoline-1,3-dione](/img/structure/B7786538.png)
![2-[(2,6-dioxocyclohexylidene)methylamino]-2-phenylacetic acid](/img/structure/B7786541.png)
![3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7786545.png)
![methyl (E)-4-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]sulfanyl]but-2-enoate](/img/structure/B7786547.png)
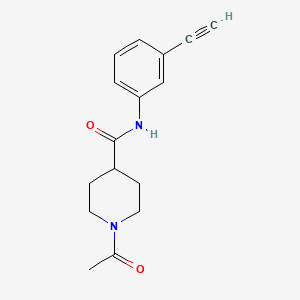
![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B7786560.png)
